molecular formula C14H12N2O B15075442 1-(3-Phenyldiazenylphenyl)ethanone CAS No. 4865-93-4

1-(3-Phenyldiazenylphenyl)ethanone

Cat. No.: B15075442
CAS No.: 4865-93-4
M. Wt: 224.26 g/mol
InChI Key: AJRUHOZJSBSJJL-UHFFFAOYSA-N
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Description

Significance of Azo Compounds in Contemporary Organic and Materials Chemistry Research

Azo compounds are integral to modern chemical research due to their versatile nature. isnra.netresearchgate.net They serve as crucial intermediates in organic synthesis, enabling the creation of complex molecules, including heterocycles and natural products. numberanalytics.com The reactivity of the azo group allows for various synthetic transformations, such as cycloadditions and rearrangements, under mild conditions. numberanalytics.com

In materials chemistry, azo compounds are prized for their unique optical and electrical properties. jchemrev.com They are widely used as colorants in textiles, inks, and imaging technologies. researchgate.net Furthermore, their ability to undergo reversible isomerization under light irradiation makes them ideal for developing photo-switchable materials, molecular machines, and optical data storage devices. Recent research has also explored their potential in sustainable energy applications, such as organic electrode materials for alkali-ion batteries. nih.gov

Structural Context of 1-(3-Phenyldiazenylphenyl)ethanone within Azo-Acetophenone Chemistry

This compound belongs to a class of compounds that incorporate both the azobenzene (B91143) and acetophenone (B1666503) functionalities. The core structure consists of an azobenzene unit, where a phenyl group is linked to another phenyl ring through a diazenyl bridge (-N=N-). The second phenyl ring is substituted with an acetyl group (-COCH3) at the meta-position.

Table 1: Structural and Physicochemical Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
1-[4-(2-Phenylethynyl)phenyl]ethanoneC16H12O220.26Contains an acetyl group and a phenylethynyl group on a phenyl ring. nih.gov
2-diazo-1-[2-(thiophen-2-ylmethoxy)-phenyl]-ethanoneC14H10N2O2S258.29Features a diazo ketone and a thiophenyl methoxy (B1213986) group. researchgate.net
DibenzoylmethaneC15H12O2224.25A 1,3-diketone with two phenyl groups. eurjchem.com

This table presents data for structurally related compounds to provide context for the properties of this compound.

Overview of Advanced Research Methodologies for Complex Organic Molecules

The characterization of complex organic molecules like this compound relies on a suite of advanced analytical techniques. These methods provide detailed information about molecular structure, connectivity, and conformation.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1H and 13C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are fundamental for elucidating the precise connectivity of atoms within a molecule. frontiersin.orgunimi.it

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation patterns, aiding in structural confirmation. nih.gov

Infrared (IR) Spectroscopy: Helps identify the presence of specific functional groups, such as the carbonyl (C=O) of the acetophenone and the N=N bond of the azo group. frontiersin.org

Diffraction and Computational Methods:

Single-Crystal X-ray Diffraction (SCXRD): When suitable crystals can be obtained, SCXRD offers unambiguous determination of the three-dimensional molecular structure with atomic-level resolution. rsc.org

Computational Chemistry: Density Functional Theory (DFT) calculations and other computational models are used to predict molecular geometries, electronic properties, and spectroscopic data, complementing experimental findings. nih.gov

Table 2: Advanced Analytical Techniques for Organic Molecule Characterization

TechniqueInformation Provided
2D NMR (COSY, HSQC, HMBC)Detailed atomic connectivity and through-bond correlations. frontiersin.org
Mass Spectrometry (MS)Molecular weight and fragmentation patterns. nih.gov
Single-Crystal X-ray Diffraction (SCXRD)Precise three-dimensional molecular structure. rsc.org
Computational ModelingPredicted geometries, electronic properties, and spectra. nih.gov

Research Opportunities Arising from the Phenyldiazenylphenyl)ethanone Scaffold

The unique structural features of the this compound scaffold open up numerous avenues for further research and application development.

Development of Novel Photoresponsive Materials: The inherent photoswitchable nature of the azobenzene core can be harnessed to create new materials for applications in optical data storage, molecular switches, and light-controllable drug delivery systems.

Synthesis of Complex Heterocyclic Systems: The reactive acetyl group serves as a handle for synthesizing more complex molecular architectures, including various heterocyclic compounds with potential biological activity. numberanalytics.com

Design of Molecular Sensors: The electronic properties of the scaffold can be modulated by introducing different substituents, leading to the development of chemosensors for detecting specific ions or molecules.

Exploration in Medicinal Chemistry: Azo compounds have shown a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. isnra.netresearchgate.net The phenyldiazenylphenyl ethanone (B97240) scaffold provides a platform for designing and synthesizing new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4865-93-4

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

1-(3-phenyldiazenylphenyl)ethanone

InChI

InChI=1S/C14H12N2O/c1-11(17)12-6-5-9-14(10-12)16-15-13-7-3-2-4-8-13/h2-10H,1H3

InChI Key

AJRUHOZJSBSJJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=NC2=CC=CC=C2

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 1 3 Phenyldiazenylphenyl Ethanone

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

No specific mass spectrometry data for 1-(3-Phenyldiazenylphenyl)ethanone was found in the searched literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

There is no available High-Resolution Mass Spectrometry (HRMS) data for this compound in the public domain.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragmentation Studies

Detailed structural fragmentation studies using Tandem Mass Spectrometry (MS/MS) for this compound have not been reported in the available scientific literature.

X-ray Crystallography for Solid-State Molecular Conformation and Packing Analysis

No X-ray crystallography data for this compound has been published. Therefore, its solid-state molecular conformation and packing analysis cannot be provided.

Computational and Theoretical Investigations of 1 3 Phenyldiazenylphenyl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.comnih.gov For 1-(3-Phenyldiazenylphenyl)ethanone, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(2d,2p)), can be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data, if available, to validate the computational model. It is important to note that theoretical calculations often pertain to the gas phase, while experimental results are typically from the solid state, which can lead to slight variations.

HOMO-LUMO Energy Gap Analysis and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. nih.govlibretexts.org A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which is relevant for understanding its electronic transitions and potential as a chromophore. libretexts.org

For this compound, the HOMO is expected to be localized on the electron-rich phenyldiazenyl group, while the LUMO may be distributed over the acetylphenyl moiety. The energy of these orbitals and their gap can be precisely calculated using DFT. These calculations help in understanding the nature of electronic transitions, such as π-π* and n-π* transitions, which are responsible for the absorption of UV-visible light. libretexts.org The calculated HOMO-LUMO gap can be correlated with the wavelength of maximum absorption (λmax) observed in its electronic spectrum.

Table 1: Hypothetical DFT Calculated Electronic Properties of this compound

ParameterValue (eV)
HOMO Energy-6.54
LUMO Energy-2.31
HOMO-LUMO Gap (ΔE)4.23

Fukui Functions and Molecular Electrostatic Potential Mapping for Reactivity Prediction

To predict the reactive sites of this compound, Fukui functions and Molecular Electrostatic Potential (MESP) maps are invaluable tools derived from DFT calculations. hakon-art.comresearchgate.net Fukui functions help in identifying the sites most susceptible to nucleophilic, electrophilic, and radical attacks by analyzing the change in electron density upon the addition or removal of an electron.

The MESP map provides a visual representation of the charge distribution around the molecule. Red regions (negative potential) indicate areas rich in electrons and are prone to electrophilic attack, while blue regions (positive potential) are electron-deficient and susceptible to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group and the nitrogen atoms of the azo group are expected to be regions of high negative potential, making them likely sites for electrophilic interaction.

Vibrational Frequency Calculations for Spectroscopic Data Correlation

DFT calculations can be used to compute the vibrational frequencies of this compound. nih.gov These theoretical frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, can be correlated with experimental infrared (IR) and Raman spectra. nih.gov This correlation aids in the assignment of vibrational modes to specific functional groups within the molecule, such as the C=O stretching of the ketone, the N=N stretching of the azo group, and the various C-H and C-C vibrations of the aromatic rings. Such analysis provides a deeper understanding of the molecule's vibrational properties and confirms its structural features.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. su.senih.gov For a flexible molecule like this compound, which has rotational freedom around the bonds connecting the phenyl rings and the azo group, MD simulations can explore its conformational landscape. nih.gov By simulating the molecule's movements and interactions with its environment (e.g., a solvent), researchers can identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule behaves in solution and how its shape influences its properties and interactions with other molecules.

Quantum Chemical Descriptors for Reactivity and Interaction Studies

Beyond the HOMO-LUMO gap, a range of quantum chemical descriptors can be calculated to provide a more nuanced understanding of the reactivity of this compound. hakon-art.comethz.ch These global reactivity descriptors, derived from the HOMO and LUMO energies, include:

Chemical Potential (μ): Measures the escaping tendency of an electron. hakon-art.com

Electronegativity (χ): The power of an atom or group to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. hakon-art.com

These descriptors are instrumental in rationalizing the reactivity patterns of molecular systems and can be used to compare the reactivity of this compound with other related compounds. hakon-art.com

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

DescriptorFormulaHypothetical Value (eV)
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-4.425
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.115
Electronegativity (χ)4.425
Chemical Softness (S)1 / (2η)0.236
Electrophilicity Index (ω)μ² / (2η)4.63

Prediction of Photophysical Properties through Advanced Computational Methods

The presence of the extended π-conjugated system in this compound, encompassing the two phenyl rings and the azo bridge, suggests interesting photophysical properties. Advanced computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict these properties. nih.gov TD-DFT calculations can simulate the electronic absorption spectrum, providing information on excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., HOMO -> LUMO, HOMO-1 -> LUMO). rug.nl This allows for a theoretical prediction of the molecule's color and its potential use in applications like dyes, pigments, or optical materials. Furthermore, these methods can also be used to investigate excited-state properties, such as fluorescence and phosphorescence, providing a comprehensive picture of the molecule's behavior upon light absorption.

Reaction Mechanisms and Chemical Transformations of 1 3 Phenyldiazenylphenyl Ethanone

Electrophilic and Nucleophilic Aromatic Substitution on Phenyl Rings

The reactivity of the two distinct phenyl rings in 1-(3-phenyldiazenylphenyl)ethanone towards electrophilic and nucleophilic aromatic substitution is governed by the electronic properties of their respective substituents: the acetyl group and the phenyldiazenyl group.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the attack of an electrophile on an electron-rich aromatic ring, proceeding through a positively charged intermediate known as a benzenonium or arenium ion. msu.edumasterorganicchemistry.com The rate-determining step is the formation of this carbocation, as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com The reaction concludes with the deprotonation of the carbon atom to which the electrophile has bonded, restoring aromaticity. masterorganicchemistry.com

In this compound, the two phenyl rings exhibit different reactivities and directing effects.

Ring A (substituted with acetyl group): The acetyl group (-COCH₃) is a powerful electron-withdrawing group due to both the inductive effect of the oxygen atom and the resonance effect of the carbonyl group. This withdrawal of electron density deactivates the ring, making it significantly less reactive towards electrophiles than benzene (B151609) itself. libretexts.org The deactivating nature of the acetyl group directs incoming electrophiles to the meta position (relative to the acetyl group) to avoid placing the positive charge of the arenium ion intermediate on the carbon atom directly attached to the electron-withdrawing substituent.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) occurs when a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. masterorganicchemistry.comlibretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism. youtube.comyoutube.com

The presence of the acetyl and phenyldiazenyl groups, both being electron-withdrawing, renders the phenyl rings of this compound susceptible to nucleophilic attack, particularly if a suitable leaving group (like a halogen) is present on the ring.

Ring A: The strong deactivating effect of the acetyl group makes this ring a potential substrate for SNAr if a good leaving group is present at the ortho or para positions relative to the acetyl group. The negative charge of the Meisenheimer complex would be effectively delocalized by the carbonyl function.

Ring B: Similarly, the electron-withdrawing nature of the azo group would activate this ring towards nucleophilic attack if a leaving group is present, especially at the ortho or para positions.

The viability and specific outcomes of these substitution reactions depend on the reaction conditions and the specific electrophiles or nucleophiles used.

Metal Coordination and Complexation Studies of this compound and Its Derivatives

Azo compounds and their derivatives are well-known for their ability to act as ligands, forming stable complexes with a variety of metal ions. The nitrogen atoms of the azo group, with their available lone pair of electrons, are primary sites for metal coordination. The study of these metal complexes is significant due to their potential applications in catalysis, materials science, and biological systems.

Research has been conducted on derivatives of this compound to explore their coordination chemistry. One such study involved the synthesis of a novel azo-oxime ligand, (E)-1-(3-((E)-(4,5-diphenyl-1H-imidazol-2-yl)diazenyl)phenyl)ethanone oxime, derived from 1-(3-aminophenyl)ethanone. neuroquantology.comresearchgate.net This ligand was then used to prepare a series of metal complexes with divalent cobalt (Co²⁺), nickel (Ni²⁺), copper (Cu²⁺), zinc (Zn²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺). neuroquantology.com

The synthesis of the ligand involved the conversion of the acetyl group of 3-aminoacetophenone into an oxime, followed by diazotization of the amino group and coupling with 4,5-diphenylimidazole. researchgate.net The resulting azo-oxime ligand coordinates with metal ions, likely through the nitrogen atoms of the azo group and the oxime group, acting as a chelating agent.

The characterization of these metal complexes was carried out using various analytical and spectroscopic techniques, including infrared (IR) and UV-visible spectroscopy, as well as mass spectrometry and magnetic susceptibility measurements. neuroquantology.comresearchgate.net These studies help to elucidate the structure and bonding within the metal complexes.

Below is a table summarizing the metal complexes formed from the derivative of this compound.

Metal IonComplex FormulaMolar Ratio (Metal:Ligand)Coordination Site(s)
Co(II)[Co(L)₂Cl₂]1:2Azo and Oxime Nitrogens
Ni(II)[Ni(L)₂Cl₂]1:2Azo and Oxime Nitrogens
Cu(II)[Cu(L)₂Cl₂]1:2Azo and Oxime Nitrogens
Zn(II)[Zn(L)₂Cl₂]1:2Azo and Oxime Nitrogens
Cd(II)[Cd(L)₂Cl₂]1:2Azo and Oxime Nitrogens
Hg(II)[Hg(L)₂Cl₂]1:2Azo and Oxime Nitrogens

Table 1. Metal complexes of (E)-1-(3-((E)-(4,5-diphenyl-1H-imidazol-2-yl)diazenyl)phenyl)ethanone oxime (L). Data sourced from Neuroquantology. neuroquantology.com

The formation of these complexes demonstrates the versatility of the azo-phenyl-ethanone scaffold in coordination chemistry, providing a platform for the development of new materials with tailored electronic and magnetic properties.

Derivatization Strategies and Synthesis of Novel Analogs of 1 3 Phenyldiazenylphenyl Ethanone

Modification of the Acetyl Group for Diverse Functionalization

The acetyl group (-COCH3) of 1-(3-Phenyldiazenylphenyl)ethanone is a key site for chemical modification, allowing for the introduction of a variety of functional groups. wikipedia.org This functionalization can significantly alter the electronic and steric properties of the molecule, thereby influencing its chemical reactivity and potential applications.

Standard organic transformations can be employed to modify the acetyl group. For instance, reduction of the ketone can yield the corresponding secondary alcohol, which can be further derivatized through esterification or etherification. Oxidation of the methyl group of the acetyl moiety can lead to the formation of a carboxylic acid, opening up possibilities for amide bond formation and other related chemistries.

Furthermore, the α-carbon of the acetyl group can be halogenated or subjected to other electrophilic additions, providing a handle for further synthetic manipulations. These modifications allow for the systematic exploration of the chemical space around the core structure of this compound, enabling the generation of a library of analogs with tailored properties.

Functionalization of the Phenyl Rings via Directed Ortho Metalation or Electrophilic Substitution

The two phenyl rings of this compound present additional opportunities for derivatization. Both directed ortho metalation (DoM) and electrophilic aromatic substitution are powerful techniques to introduce new substituents onto these aromatic systems. wikipedia.orgorganic-chemistry.orgharvard.eduyoutube.comyoutube.com

Directed ortho metalation relies on the use of a directing group to guide the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.orgharvard.eduyoutube.comyoutube.com The resulting aryllithium species can then react with a variety of electrophiles to introduce a wide range of functional groups. The azo group (-N=N-) in this compound can potentially act as a directing group, facilitating lithiation at the positions ortho to the azo bridge. This regioselective functionalization is a key advantage of DoM. wikipedia.org

Electrophilic aromatic substitution is another fundamental method for modifying aromatic rings. savemyexams.comuci.edunih.govlibretexts.orglibretexts.org The reactivity and orientation of substitution are governed by the electronic nature of the existing substituents. libretexts.org The phenyldiazenyl group is generally considered a deactivating group, directing incoming electrophiles to the meta-position. Conversely, the acetyl group is also a meta-directing deactivator. uci.edu Therefore, electrophilic substitution on the phenyl ring bearing the acetyl group would be expected to occur at the positions meta to the acetyl group. The directing effects of both the azo and acetyl groups must be carefully considered when planning synthetic strategies based on electrophilic substitution. libretexts.org

Cyclization Reactions Leading to Heterocyclic Systems

The reactive nature of the acetyl group and the aromatic rings in this compound allows for their participation in cyclization reactions, leading to the formation of various heterocyclic systems. nih.govbeilstein-journals.org These heterocyclic analogs often exhibit unique chemical and physical properties compared to the parent acyclic compound.

Pyrazoline Ring Formation via Condensation with Hydrazines

One of the most common cyclization reactions involving acetophenone (B1666503) derivatives is the condensation with hydrazines to form pyrazoline rings. galchimia.comdoi.orgnih.govproquest.comdergipark.org.tr This reaction typically proceeds through the initial formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization. The reaction of this compound with hydrazine (B178648) or substituted hydrazines would yield novel pyrazoline derivatives incorporating the phenyldiazenyl moiety. nih.gov The specific reaction conditions, such as the choice of solvent and catalyst, can influence the reaction rate and yield. galchimia.comdoi.orgproquest.comdergipark.org.tr

Synthesis of Chalcone (B49325) Intermediates for Further Derivatization

Chalcones, or 1,3-diaryl-2-propen-1-ones, are valuable intermediates in organic synthesis and can be readily prepared from acetophenones through Claisen-Schmidt condensation with aromatic aldehydes. doi.orgnih.govchemrevlett.comjetir.orgmdpi.comcore.ac.uk The reaction of this compound with various substituted benzaldehydes would produce a series of novel chalcones. nih.govchemrevlett.com These chalcone intermediates possess an α,β-unsaturated ketone functionality, which is a versatile Michael acceptor and can participate in a wide range of subsequent reactions. For instance, these chalcones can be used as precursors for the synthesis of pyrazolines, as described above, as well as other heterocyclic systems like flavanones and benzothiazepines. doi.orgcore.ac.uk

Synthesis of Polymeric and Oligomeric Structures Incorporating the this compound Unit

The bifunctional nature of certain derivatives of this compound makes them suitable monomers for the synthesis of polymeric and oligomeric structures. For example, if a diacetyl derivative of the parent compound is used, it could potentially undergo condensation polymerization reactions. nist.gov Similarly, the introduction of other reactive functional groups on both phenyl rings could enable various polymerization techniques, such as step-growth polymerization or controlled radical polymerization. The resulting polymers and oligomers incorporating the this compound unit may exhibit interesting properties, such as photochromism due to the azo-benzene moiety, and could find applications in materials science. Research into the controlled synthesis of such macromolecules, like 1,3,5-Triphosphabenzenes, highlights the potential for creating novel extended solids. digitellinc.com

Advanced Research Applications and Functional Material Exploration

Investigation in Organic Dye Chemistry Research

Azo compounds, characterized by the presence of one or more azo groups, are a cornerstone of the synthetic dye industry, accounting for a significant portion of all commercial dyes. jbiochemtech.comnih.gov Their popularity stems from their versatile and relatively straightforward synthesis, good dyeing performance, and the ability to achieve a wide spectrum of colors by modifying their chemical structure. jbiochemtech.comnih.govresearchgate.net The compound 1-(3-phenyldiazenylphenyl)ethanone is a member of this extensive class of materials.

Structure-Color Relationship Studies

The color of azo dyes is a direct consequence of the extended π-conjugated system created by the aromatic rings linked through the azo group. This system is responsible for the absorption of light in the visible region of the electromagnetic spectrum. The specific color observed is dependent on the electronic properties of the substituents on the aromatic rings.

In this compound, the molecule possesses an acetophenone (B1666503) moiety. The acetyl group, being an electron-withdrawing group, influences the electronic distribution across the conjugated system. Variations in the substituents on the phenyl rings can lead to a range of colors, typically from light yellow to dark red. jbiochemtech.comresearchgate.net The nature and position of these substituents directly impact the energy levels of the molecular orbitals involved in the electronic transitions, thus altering the wavelength of maximum absorption (λmax) and the perceived color. nih.gov

Table 1: Effect of Substituents on the Color of Azo Dyes

Substituent NatureEffect on Conjugated SystemResulting Color Hue
Electron-donating groupIncreases electron densityShift to longer wavelength (bathochromic shift)
Electron-withdrawing groupDecreases electron densityShift to shorter wavelength (hypsochromic shift)

This interactive table illustrates the general principle of how substituent electronic effects can be used to tune the color of azo dyes.

Dyeing Property Evaluation for Research in Textile and Polymer Science

The efficacy of an azo dye in textile and polymer science is evaluated based on several key properties, including its affinity for the substrate, color fastness (resistance to washing, light, and rubbing), and the levelness and brightness of the resulting coloration. jbiochemtech.com Azo dyes derived from p-aminoacetophenone have been successfully applied to various materials such as wool, cotton, and sawdust, demonstrating a range of hues with good levelness and brightness. jbiochemtech.comresearchgate.net

The dyeing process typically involves the application of the dye to the fabric, where interactions between the dye molecule and the fiber's structure lead to its fixation. The presence of functional groups on both the dye and the substrate can enhance these interactions through mechanisms like hydrogen bonding and van der Waals forces. The acetyl group in this compound can potentially participate in such interactions, influencing its dyeing characteristics. Research in this area often involves the systematic variation of the dye structure to optimize its performance for specific textile or polymer applications. nih.gov The good penetration and attraction of the dye molecule to the fabric's structure can result in noticeable smoothness after washing. jbiochemtech.com

Potential in Photoresponsive Material Systems Research

The defining characteristic of the azo group is its ability to undergo reversible trans-cis photoisomerization. researchgate.netresearchgate.net This process involves a significant change in molecular geometry, which can be harnessed to create "smart" materials that respond to light.

Photochemical Switch Design and Mechanism Study

The trans isomer of an azobenzene (B91143) derivative is generally the more thermodynamically stable form. nih.gov Upon irradiation with light of a specific wavelength, typically in the UV region, the molecule can isomerize to the less stable cis form. researchgate.netnih.gov This process is reversible, with the cis isomer converting back to the trans form either thermally or upon irradiation with light of a different wavelength (often in the visible range). researchgate.netresearchgate.net

This reversible isomerization leads to a notable change in the physical properties of the molecule, including its geometry, dipole moment, and absorption spectrum. nih.gov For instance, the distance between the 4 and 4' carbons of the aromatic rings in azobenzene decreases from approximately 9.0 Å in the trans form to 5.5 Å in the cis form. nih.gov This light-induced molecular motion is the fundamental principle behind the design of photochemical switches. mdpi.com By incorporating this compound or similar azo compounds into larger molecular systems or polymer matrices, it is possible to photochemically control their properties and functions. mdpi.com

Table 2: Comparison of trans and cis Isomers of Azobenzene

Propertytrans-Azobenzenecis-Azobenzene
Thermodynamic StabilityMore stableLess stable
Molecular GeometryPlanarNon-planar
UV-Vis Absorption (π-π)~320 nm~320 nm (weaker)
UV-Vis Absorption (n-π)~440 nm (weak)~440 nm (stronger)

This interactive table highlights the key differences between the two photoisomers of the parent azobenzene molecule, which are foundational to their application as photochemical switches.

Photo-Controlled Release Systems Research in Material Science

The significant structural change that accompanies the trans-cis isomerization of azo compounds can be exploited to create photo-controlled release systems. nih.gov For instance, if an azo-containing molecule is part of a larger assembly, such as a micelle or a nanogel, the change in its shape and polarity upon photoisomerization can disrupt the assembly, leading to the release of an encapsulated species. nih.govnih.gov

Research has demonstrated that nanogels cross-linked with azobenzene moieties can release encapsulated molecules upon UV irradiation. nih.gov The trans-to-cis isomerization weakens the hydrophobic interactions that hold the nanogel together, triggering the release of the payload. nih.gov Similarly, photoresponsive amphiphilic copolymers containing photocleavable or photoswitchable groups like azobenzene can form micelles that dissociate upon irradiation, releasing encapsulated hydrophobic molecules. nih.gov The development of such systems is a burgeoning area of materials science with potential applications in targeted delivery. rsc.orgrsc.org

Exploration as Components in Optical Materials Research

The unique photophysical properties of azo dyes make them attractive candidates for a variety of optical applications. optica.org Their ability to undergo photoisomerization and their significant nonlinear optical (NLO) properties are of particular interest.

Azo dye-doped polymer films have been extensively studied for applications such as optical switching, holographic storage, and optical memories. optica.orgoptica.org The information is often stored in the form of localized changes in the dichroism and birefringence of the polymer film, which are induced by the spatially modulated polarization and intensity of the writing light. optica.org The trans-cis isomerization of the azo dye is a key mechanism in these processes, as it allows for the reorientation of the chromophores within the polymer matrix. optica.org

Furthermore, organic compounds with extended π-electron systems, such as this compound, can exhibit significant third-order NLO properties. nih.govscirp.org These properties are crucial for applications in high-density data storage, optical computing, and modern laser technology. scirp.org The NLO response of these materials can be tuned by modifying their molecular structure, for example, by introducing different donor and acceptor groups to facilitate intramolecular charge transfer. nih.gov Theoretical and experimental studies on various azo dyes have confirmed their potential as NLO materials. nih.govresearchgate.net The transparency of some of these materials in the visible region, combined with their enhanced NLO properties, makes them promising for future photonic technologies. mdpi.com

Non-linear Optics Research

Azo compounds, such as this compound, are of significant interest in the field of non-linear optics (NLO). researchgate.net Their utility in this area stems from their unique photophysical properties, particularly the ability to undergo photoisomerization. optica.org The core of this capability lies in the azo group (-N=N-), which can switch between two geometric isomers, the more stable trans form and the cis form, upon irradiation with light of a specific wavelength. wikipedia.org This reversible isomerization can lead to changes in the material's refractive index and other optical properties.

Research into azo-dye doped polymers has demonstrated their potential for applications such as optical switching and holographic storage. optica.org The process often involves inducing a polar order of the chromophores within a polymer matrix, which can be manipulated using light. optica.org For instance, a focused laser can induce localized photo-isomerization of the azo-dye, leading to a randomization of the polar order of the chromophores. optica.org This localized change in the second harmonic generation (SHG) efficiency can be harnessed for data storage applications. optica.org Theoretical studies using Density Functional Theory (DFT) on various azo dyes have been employed to simulate first- and second-order hyperpolarizabilities to predict their NLO activity. researchgate.net

PropertySignificance in NLO ResearchRelevant Azo Compound Characteristics
Photoisomerization Enables light-induced switching between two states with different optical properties.The trans-cis isomerization of the azo group is a key mechanism. optica.orgwikipedia.org
Second Harmonic Generation (SHG) Allows for the frequency doubling of light, crucial for various optical applications.The polar order of azo chromophores in a material influences its SHG efficiency. optica.org
Hyperpolarizability A measure of a molecule's ability to exhibit non-linear optical effects.DFT calculations are used to predict the hyperpolarizability of azo dyes. researchgate.netnih.gov

Optical Data Storage Media Research

The photochromic nature of azo compounds makes them promising candidates for rewritable optical data storage. sciengine.com The principle behind this application is the ability to use different wavelengths of light to induce the cis-trans isomerization, with each isomer representing a distinct state that can be read by detecting changes in the absorption spectra. sciengine.com The writing process can involve the conversion from the cis to the more stable trans configuration, while the reverse process can serve as erasing. sciengine.com

Azo polymers are particularly attractive for this application. The reorientation of the azo-dyes linked to a polymer side chain can be initiated by a polarized laser beam. sciengine.com This photo-induced orientation can be stable, allowing for permanent holographic storage, and can be erased by heating. sciengine.com The incorporation of azo chromophores into polymer systems, such as polyimides, can induce stable birefringence, indicating a strong potential for storing information upon laser irradiation. mdpi.com The change in the physical or chemical state of organic materials, such as the photochromic reaction in azo-dyes, is a key consideration for reversible data storage. sciengine.com

Development of Chemo- and Bio-Sensory Probes and Systems Research

The structural features of this compound suggest its potential for use in the development of chemo- and bio-sensors. The azo group and the aromatic rings can be functionalized to create specific binding sites for ions or molecules.

Ion or Molecule Recognition Studies

Azo compounds have been investigated for their ability to recognize and sense various ions. The presence of nitrogen atoms in the azo group, along with other potential coordinating atoms that can be introduced through synthesis, allows these molecules to act as ligands for metal ions. researchgate.net For example, new azo reagents have been prepared and used for the spectrophotometric determination of Ag(I) and Ni(II) ions. uokerbala.edu.iq

The design of more complex receptor molecules incorporating the azo moiety has also been explored. For instance, tritopic bis-urea receptors have been synthesized for anion and ion-pair recognition. acs.org These flexible acyclic structures can adapt to the size and geometry of various anions, with the urea (B33335) groups forming strong hydrogen bonds with the anion, while other parts of the molecule can interact with a cation. acs.org The presence of chromophoric units, such as the azo group, allows for spectroscopic detection of the binding event. acs.org Azo violet dye, for instance, is used to detect magnesium ions in solution, where the dye adsorbs onto the magnesium hydroxide (B78521) precipitate, resulting in a distinct color change. wikipedia.org

pH-Responsive Sensor Research

Azo compounds are well-known for their use as acid-base indicators, a property that stems from the different colors exhibited by their acid and salt forms. wikipedia.org This color change is a result of the alteration in the electronic structure of the molecule upon protonation or deprotonation of the azo group or other functional groups present in the molecule. This inherent pH sensitivity makes this compound a candidate for research into pH-responsive sensors. The synthesis of novel azo dyes and the study of their photostability and acid-base indicator properties are active areas of research.

Application in Catalysis Research as Ligands or Precursors

The electron-rich nature of the azo group and the potential for introducing other donor atoms into the molecular structure make azo compounds like this compound suitable for use as ligands in coordination chemistry and catalysis. researchgate.net Azo ligands can coordinate with a variety of metal ions, and the resulting metal complexes can exhibit catalytic activity. researchgate.net For example, the coordination of azo functional groups to palladium has been studied. acs.org

Furthermore, the synthesis of azo compounds itself is an area of catalytic research. A metal-free synthetic protocol for the formation of azo compounds has been developed using molecular iodine as a catalyst. nih.gov This method involves the direct oxidation of hydrazine (B178648) HN-NH bonds to the azo group, offering a more environmentally friendly alternative to traditional methods that often rely on toxic and expensive transition metals. nih.gov

Biological Studies Research Probes (Mechanism of Action at Molecular/Cellular Level)

Azo compounds have been investigated for a range of biological activities, and their structures can be modified to create probes for studying biological systems at the molecular and cellular level. nih.gov Natural azo compounds have demonstrated pharmacological activities, including antitumor and antimicrobial effects. nih.gov

The mechanism of decomposition of azo compounds, such as the generation of radicals, is a key aspect of their chemical reactivity that can be relevant in a biological context. acs.orgacs.org For instance, azobisisobutyronitrile (AIBN) is a well-known radical initiator. wikipedia.org

Photoisomerization-Triggered Biological Processes Research

The core principle of photopharmacology lies in the use of light to control the activity of biologically active molecules with high spatiotemporal precision. nih.govresearchgate.netnih.gov Azobenzene derivatives are exemplary photoswitches for this purpose due to their efficient and reversible isomerization between two distinct geometric states: the thermodynamically stable trans isomer and the metastable cis isomer. andrewwoolleylab.orgrsc.org This light-induced transformation can be used to alter the shape and, consequently, the biological activity of a molecule, effectively turning it into a light-operated switch. osti.govresearchgate.net

The trans isomer of an azobenzene derivative is typically planar and elongated, while the cis isomer adopts a more compact, bent conformation. researchgate.net This substantial change in molecular shape can be exploited to control the interaction of the molecule with its biological target, such as an enzyme or a receptor. For instance, a molecule might be designed to be active in its trans form and inactive in its cis form, or vice versa. Irradiation with a specific wavelength of light can then be used to switch the molecule between its active and inactive states, allowing for precise control over a biological process. andrewwoolleylab.orgnih.gov

While direct research on the photoisomerization-triggered biological activity of This compound is not yet prevalent in published literature, the structural features of the molecule suggest a strong potential for such applications. The phenyldiazenylphenyl core provides the essential azobenzene photoswitch, and the ethanone (B97240) (acetyl) group offers a site for further chemical modification. This allows for the potential attachment of pharmacophores or targeting moieties that could interact with specific biological systems.

Table 1: Key Properties of Azobenzene Isomers Relevant to Photopharmacology

Propertytrans-Azobenzenecis-AzobenzeneSignificance in Biological Applications
Geometry Planar, elongatedBent, compactThe significant change in shape is the basis for photocontrol of biological activity. researchgate.net
Stability More stableLess stableThe thermal relaxation from cis to trans determines the lifetime of the switched state.
Dipole Moment LowHigherChanges in polarity can affect solubility and interactions with biological membranes.
Absorption Spectra Strong π-π* transition in UV-An-π* transition in the visible regionAllows for selective isomerization with different wavelengths of light. nih.gov

Future research could involve the synthesis of derivatives of This compound where the acetyl group is replaced by or linked to a known bioactive molecule. The biological activity of these new compounds could then be studied in both the dark (trans-enriched state) and under irradiation with UV-A light (to induce the cis state). This would allow researchers to investigate whether the photoisomerization of the azobenzene unit can indeed modulate the desired biological process.

Fluorescent Probe Design for Advanced Cellular Imaging Research

The development of fluorescent probes for cellular imaging is a cornerstone of modern cell biology, enabling the visualization of cellular structures and processes with high specificity. researchgate.net A growing area of interest is the design of "smart" fluorescent probes that can be activated by specific stimuli, offering enhanced contrast and the ability to report on specific molecular events. nih.govrsc.org

Azobenzene derivatives have emerged as powerful components in the design of such probes, primarily due to the ability of the azo moiety to act as an efficient fluorescence quencher. researchgate.netnih.gov This quenching effect can occur through mechanisms like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PeT) when the azobenzene is in proximity to a fluorophore. The general strategy involves creating a "pro-fluorescent" molecule where a fluorophore is held in a non-fluorescent state by the quenching action of a nearby azobenzene group. researchgate.netnih.gov

The application of this principle to This compound would involve its incorporation into a larger molecular system containing a fluorophore. The azobenzene part of the molecule would initially quench the fluorescence of the attached dye. The key to activating the fluorescence lies in a specific chemical or enzymatic reaction that cleaves the azobenzene moiety or alters its electronic properties, thereby disrupting the quenching process and "turning on" the fluorescence. nih.gov

For instance, researchers have developed hypoxia-sensitive fluorescent probes where an azobenzene group quenches a rhodamine fluorophore. nih.gov Under hypoxic (low oxygen) conditions, cellular reductases cleave the azo bond, releasing the highly fluorescent rhodamine and providing a clear signal of the low-oxygen environment. nih.gov

Table 2: Principles of Azobenzene-Based Fluorescent Probe Design

Design PrincipleMechanismExample Application
Azo-Cleavage Activation An enzyme or chemical agent cleaves the N=N bond, separating the quencher (azobenzene) from the fluorophore. nih.govDetection of specific enzyme activities or reductive environments like hypoxia. nih.gov
Isomerization-Modulated Fluorescence The quenching efficiency of the azobenzene differs between its trans and cis isomers, allowing for light-based modulation of fluorescence. researchgate.netCreating photoswitchable fluorescent probes for super-resolution microscopy. researchgate.net

While specific examples utilizing This compound as a fluorescent probe are yet to be detailed in scientific reports, its structure is amenable to the synthesis of such probes. The phenyl ring of the azobenzene could be functionalized with a fluorophore, and the acetyl group could be modified to act as a recognition site for a specific analyte or enzyme. The development of such probes based on the This compound scaffold holds promise for creating new tools for advanced cellular imaging.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.